(2S,3S,4S,5R,6R)-5-[3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,6-trihydroxyoxane-2-carboxylic acid
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Overview
Description
Bilirubin glucuronide belongs to the class of organic compounds known as bilirubins. These are organic compounds containing a dicarboxylic acyclic tetrapyrrole derivative. Bilirubin glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Bilirubin glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Scientific Research Applications
Synthesis of Novel Compounds
- Research has led to the synthesis of new triazafulvalene systems and pyrrole derivatives, which have potential applications in developing new chemical entities for various uses (Uršič, Svete, & Stanovnik, 2010).
Development of Heterocyclic Chemistry
- Advances in the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and similar compounds contribute to the broader field of heterocyclic chemistry, which is crucial for pharmaceutical development (Dawadi & Lugtenburg, 2011).
Exploration of Molecular Structures
- The determination of crystal structures of functionalized pyrroles can provide insights into the potential medicinal and industrial applications of these compounds (Silva et al., 2012).
Creation of New Ligands and Catalysts
- Novel compounds synthesized from pyrrole derivatives can serve as ligands and catalysts in various chemical reactions, which is fundamental in organic synthesis and material science (Boev & Ustynyuk, 2007).
Drug Discovery and Development
- Pyrrole derivatives are explored for their potential applications in drug discovery, especially in the development of new pharmaceutical compounds (K. Iwamatsu et al., 1990).
Spectroscopy and Photophysics
- Research into the spectroscopic properties of pyrrole analogs provides valuable information for the development of compounds with specific optical properties (Lightner et al., 1984).
Properties
CAS No. |
27071-67-6 |
---|---|
Molecular Formula |
C39H44N4O12 |
Molecular Weight |
760.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-5-[3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C39H44N4O12/c1-7-20-19(6)36(49)43-27(20)14-25-17(4)22(9-11-30(44)45)28(41-25)15-29-23(18(5)24(40-29)13-26-16(3)21(8-2)37(50)42-26)10-12-31(46)54-35-33(48)32(47)34(38(51)52)55-39(35)53/h7-8,13-14,32-35,39-41,47-48,53H,1-2,9-12,15H2,3-6H3,(H,42,50)(H,43,49)(H,44,45)(H,51,52)/b26-13-,27-14-/t32-,33-,34-,35+,39+/m0/s1 |
InChI Key |
NCZCFMOVDHRJII-VBORGTJOSA-N |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C=C)C)C)CCC(=O)O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O)C(=O)O)O)O)/C=C\5/C(=C(C(=O)N5)C)C=C |
SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C=C)C)C)CCC(=O)OC4C(C(C(OC4O)C(=O)O)O)O)C=C5C(=C(C(=O)N5)C)C=C |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C=C)C)C)CCC(=O)OC4C(C(C(OC4O)C(=O)O)O)O)C=C5C(=C(C(=O)N5)C)C=C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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